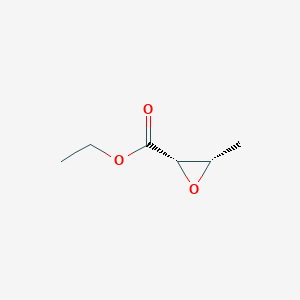
ethyl (2S,3S)-3-methyloxirane-2-carboxylate
Overview
Description
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide ester. This compound is notable for its stereochemistry, which is crucial in various chemical reactions and applications. The presence of both an epoxide ring and an ester group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-3-methyloxirane-2-carboxylate typically involves the asymmetric epoxidation of an appropriate precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce the formation of the epoxide ring with high enantioselectivity. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand such as diethyl tartrate.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, where enzymes such as epoxide hydrolases are used to achieve high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmental friendliness. Additionally, chemical synthesis routes involving chiral auxiliaries or catalysts are also employed on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or potassium permanganate are used under mild conditions to oxidize the epoxide ring.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions to form various substituted products.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving epoxide hydrolases.
Medicine: It serves as a precursor in the synthesis of chiral drugs and other bioactive molecules.
Industry: The compound is used in the production of polymers and other materials that require precise stereochemistry.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-3-methyloxirane-2-carboxylate involves its reactivity due to the strained epoxide ring and the ester group. The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, further diversifying the compound’s reactivity. These reactions are facilitated by the compound’s stereochemistry, which influences the selectivity and outcome of the reactions.
Comparison with Similar Compounds
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate can be compared with other chiral epoxide esters such as:
Ethyl (2R,3R)-3-methyloxirane-2-carboxylate: The enantiomer of the compound, which has different reactivity and selectivity in chiral environments.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (2S,3S)-3-phenyloxirane-2-carboxylate: A compound with a phenyl group, which introduces aromaticity and alters the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHEFOZRVPJRK-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426431 | |
| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110508-08-2 | |
| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















